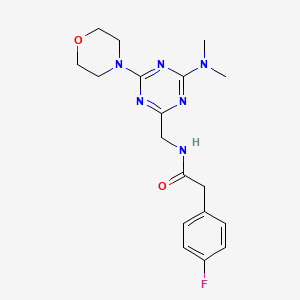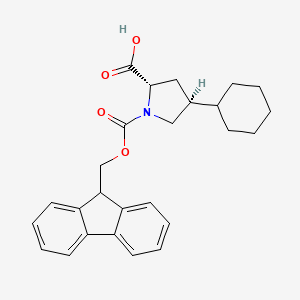
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “Fmoc” indicates the presence of a fluorenylmethyloxycarbonyl group, and the “cyclohexyl” suggests a cyclohexane ring structure attached to the pyrrolidine ring .科学研究应用
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid-2-COOH has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of libraries of compounds. In addition, this compound-2-COOH has been used in the development of peptide-based drugs, such as peptide hormones and cancer drugs. Furthermore, this compound-2-COOH has been used in the development of enzyme inhibitors and enzyme-substrate complexes. Finally, this compound-2-COOH has been used in the study of protein-protein interactions and in the development of vaccines.
作用机制
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid-2-COOH is an amino acid derivative of pyrrolidine-2-carboxylic acid. It acts as a building block in peptide synthesis, forming peptide bonds with other amino acids. The peptide bonds are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The resulting peptide can then be used as a drug, a hormone, or a protein.
Biochemical and Physiological Effects
This compound-2-COOH has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, as well as a ligand for receptors. Furthermore, this compound-2-COOH has been shown to bind to DNA, modulate gene expression, and regulate cell signaling pathways. In addition, this compound-2-COOH has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid-2-COOH has several advantages for use in lab experiments. It is a relatively stable compound, with a long shelf life. In addition, it is relatively inexpensive and easy to obtain. Furthermore, it is a versatile reagent, with a wide range of applications. However, this compound-2-COOH also has some limitations. It is a relatively slow reacting reagent, and can be difficult to work with. In addition, it is potentially toxic, and must be handled with care.
未来方向
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid-2-COOH has a wide range of potential future applications. It could be used in the development of new peptide-based drugs, such as cancer drugs and peptide hormones. In addition, it could be used in the development of enzyme inhibitors and enzyme-substrate complexes. Furthermore, this compound-2-COOH could be used in the development of vaccines and in the study of protein-protein interactions. Finally, this compound-2-COOH could be used in the development of new libraries of compounds for use in drug discovery.
合成方法
(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid-2-COOH can be synthesized using several methods, including the Mitsunobu reaction, the reductive amination reaction, and the condensation reaction. The Mitsunobu reaction is a two-step synthesis that involves the reaction of a carboxylic acid with an alcohol in the presence of a base, such as pyridine, and a catalyst, such as triphenylphosphine. The reaction yields an ester, which can then be reduced to this compound-2-COOH. The reductive amination reaction involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride, to form an amine. The amine can then be reacted with an acid chloride to form this compound-2-COOH. Lastly, the condensation reaction involves the reaction of a carboxylic acid and an amine in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an amide. The amide can then be reduced to this compound-2-COOH.
属性
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQGOIDPMKBGN-KOSHJBKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467438-40-0 |
Source


|
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2790178.png)
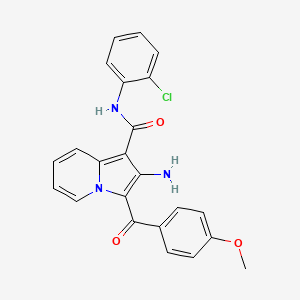

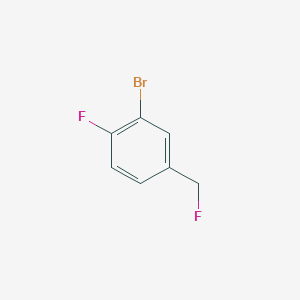
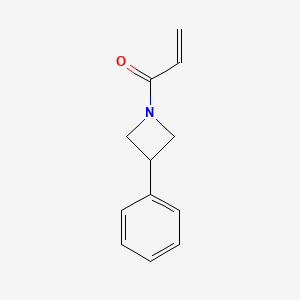
![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)

![2-Benzamido-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2790192.png)
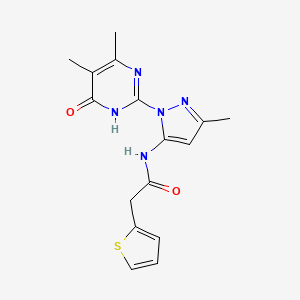
![5-Fluoro-2-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde hydrochloride](/img/structure/B2790194.png)


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)
